2-Tert-butyloxycarbonylaminomethyl-5-thiophen-2-YL-[1,3,4]oxadiazole
Overview
Description
Molecular Structure Analysis
The molecular structure of 1,3,4-oxadiazole derivatives, which “2-Tert-butyloxycarbonylaminomethyl-5-thiophen-2-YL-[1,3,4]oxadiazole” is a part of, consists of a five-membered heterocyclic ring system with two nitrogen atoms, one oxygen atom, and two carbon atoms . The presence of two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .Scientific Research Applications
Novel Molecule for Photophysics and FRET Applications
A study presented the synthesis of a novel molecule based on the Donor-π-Acceptor strategy, incorporating 2-Tert-butyloxycarbonylaminomethyl-5-thiophen-2-YL-[1,3,4]oxadiazole (2TVPO). This molecule demonstrated significant potential in fluorescence resonance energy transfer (FRET) with core-shell ZnSe/ZnS QDs, showing strong dipole-dipole interaction, high FRET efficiency, and a dependency of acceptor emission on the overlap integral, quantum dot size, and donor-acceptor distance. The findings suggest its applicability in the field of photophysics and FRET-based applications (Pujar et al., 2017).
Synthesis and Characterization for Industrial Applications
Research focused on the synthesis of thio-1,3,4-oxadiazol-2-yl derivatives, including 2-Tert-butyloxycarbonylaminomethyl-5-thiophen-2-YL-[1,3,4]oxadiazole, for industrial applications. The compounds were subjected to various spectroscopic and analytical methods, revealing their crystal nature and good thermal stability. This suggests their potential utility in industrial sectors, possibly in the production of photoelectronic devices (Shafi et al., 2021).
Optoelectronic Applications
A comprehensive study on the optoelectronic properties of thiophene substituted 1,3,4-oxadiazole derivatives, including 2-Tert-butyloxycarbonylaminomethyl-5-thiophen-2-YL-[1,3,4]oxadiazole, was conducted. The research involved a blend of experimental techniques and theoretical calculations to explore the photophysical and electrochemical properties. The compounds demonstrated larger excited state dipole moments than ground state, indicating a polar redistribution of electron densities in the excited state. These findings suggest their potential application in OLEDs, solar cells, chemosensors, and the detection of explosives (Thippeswamy et al., 2021).
Future Directions
The future directions for research on “2-Tert-butyloxycarbonylaminomethyl-5-thiophen-2-YL-[1,3,4]oxadiazole” and similar compounds could involve further exploration of their synthesis, properties, and potential applications. For instance, 1,3,4-oxadiazole derivatives have been studied for their potential as anticancer agents , and similar research could be conducted on “2-Tert-butyloxycarbonylaminomethyl-5-thiophen-2-YL-[1,3,4]oxadiazole”.
properties
IUPAC Name |
tert-butyl N-[(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)methyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O3S/c1-12(2,3)18-11(16)13-7-9-14-15-10(17-9)8-5-4-6-19-8/h4-6H,7H2,1-3H3,(H,13,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLDRFQIWOLKXPS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=NN=C(O1)C2=CC=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Tert-butyloxycarbonylaminomethyl-5-thiophen-2-YL-[1,3,4]oxadiazole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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